N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a carboxamide group (CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds with biological targets . The compound also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spirocyclic structure and the carboxamide group would likely have significant effects on the compound’s three-dimensional shape and its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo reactions such as hydrolysis or reduction . The spirocyclic structure might also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and melting/boiling points would be determined by the functional groups present and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with azaspiro structures, such as N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, are synthesized and analyzed for various structural and physicochemical properties. Farrar et al. (1993) conducted structure-activity studies on anticonvulsant activity of analogs related to azaspirocycles, employing methods like Topliss structure activity analysis and CLOG P correlation, to understand their anticonvulsant activities (Farrar et al., 1993).
Antiviral Applications
Göktaş et al. (2012) explored the antiviral activities of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds against influenza viruses, highlighting the potential of spirocyclic compounds in developing antiviral agents (Göktaş et al., 2012).
Photochemical Transformations
Marubayashi et al. (1992) investigated the photochemical transformation of a benzoxazine derivative, leading to β-lactam compounds. This study underscores the relevance of photochemical reactions in synthesizing complex structures, which might be applicable for designing novel compounds with the azaspiro scaffold (Marubayashi et al., 1992).
Diversity-oriented Synthesis
Wipf et al. (2004) demonstrated the diversity-oriented synthesis of azaspirocycles, presenting methodologies for accessing a variety of heterocyclic spirocyclic structures. These methods are crucial for expanding the library of spirocyclic compounds for various scientific research applications (Wipf et al., 2004).
Wirkmechanismus
Target of Action
The primary target of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is a mammalian integral membrane serine hydrolase responsible for the hydrolysis of a number of primary and secondary fatty acid amides .
Mode of Action
The compound acts as a modulator of FAAH . It interacts with FAAH, inhibiting its activity and thereby affecting the hydrolysis of fatty acid amides . This interaction and the resulting changes can have significant effects on various physiological processes.
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of fatty acid amides, including neuromodulatory compounds such as anandamide and oleamide . These compounds are involved in diverse cellular and physiological effects, affecting various biochemical pathways.
Result of Action
The modulation of FAAH activity by this compound can lead to a variety of molecular and cellular effects. These include potential therapeutic effects in treating diseases or conditions associated with FAAH activity, such as acute pain, chronic pain, neuropathic pain, inflammatory pain, and various other conditions .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity. This could include in vitro and in vivo studies to evaluate its potential as a therapeutic agent .
Biochemische Analyse
Biochemical Properties
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . This interaction inhibits FAAH activity, leading to increased levels of fatty acid amides, which are involved in various physiological processes such as pain modulation and inflammation .
Cellular Effects
This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the endocannabinoid system by increasing the levels of endocannabinoids, which are signaling molecules that bind to cannabinoid receptors . This modulation can impact processes such as pain perception, mood regulation, and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FAAH. By binding to the active site of FAAH, it prevents the enzyme from hydrolyzing fatty acid amides, thereby increasing their concentration . This inhibition can lead to enhanced signaling through cannabinoid receptors, affecting various physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FAAH and prolonged elevation of fatty acid amide levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it effectively inhibits FAAH without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including alterations in liver function and behavioral changes . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid amide metabolism. It interacts with FAAH, leading to changes in the levels of various metabolites . The inhibition of FAAH results in increased concentrations of fatty acid amides, which can affect metabolic flux and the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments such as cell membranes . This localization is crucial for its interaction with FAAH and subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where FAAH is predominantly located . This localization facilitates its inhibitory action on FAAH and the modulation of fatty acid amide levels . Additionally, post-translational modifications may influence its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMTXYAXBSJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3Cl)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.